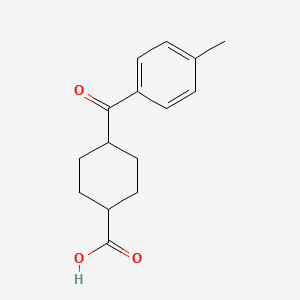

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H18O3 It is a chiral compound, meaning it contains a mixture of enantiomers This compound is known for its unique structural properties, which include a cyclohexane ring substituted with a methylbenzoyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. In this reaction, a diene (such as 1,3-butadiene) reacts with a dienophile (such as maleic anhydride) to form a cyclohexene ring. The resulting product is then subjected to further functionalization to introduce the methylbenzoyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include xylene and petroleum ether, and the reactions are typically carried out under reflux conditions .

Análisis De Reacciones Químicas

Diels-Alder Cycloaddition

The compound is synthesized via Diels-Alder reactions , where a diene reacts with a dienophile to form the cyclohexane ring. For example:

- Reactants : Cyclohexene derivatives (dienes) and 4-methylbenzoyl chloride (dienophile).

- Conditions : Lewis acid catalysis (e.g., AlCl₃) at 80–100°C.

- Outcome : Stereoselective formation of the cis-isomer due to steric and electronic effects of the 4-methylbenzoyl group.

Example Reaction Pathway :

Hydrolysis of Esters

The acid can be derived from ester precursors through acid- or base-catalyzed hydrolysis :

- Substrate : Methyl or ethyl esters of cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid.

- Conditions : 6M HCl (acidic) or NaOH (basic) at reflux .

- Yield : >85% under optimized conditions .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Reduction of the Benzoyl Group

The 4-methylbenzoyl moiety can be reduced to a benzyl alcohol derivative:

- Reagents : LiAlH₄ or NaBH₄ in THF.

- Product : cis-4-(4-Methylbenzyl)cyclohexane-1-carboxylic alcohol.

- Selectivity : >90% retention of cis-stereochemistry .

Oxidation Reactions

The cyclohexane ring is resistant to oxidation, but the benzoyl group undergoes electrophilic aromatic substitution :

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the methyl group .

- Halogenation : Br₂/FeBr₃ adds bromine to the benzoyl ring .

Thermal Stability

- Decomposition Temperature : 280–300°C (DSC analysis) .

- Degradation Products : CO₂, 4-methylacetophenone, and cyclohexane fragments .

Acid/Base Stability

Stereochemical Influence on Reactivity

The cis-configuration of the substituents on the cyclohexane ring leads to:

- Reduced Reactivity in SN2 reactions due to steric hindrance .

- Enhanced Diastereoselectivity in cycloadditions and reductions .

Example : Reduction of the benzoyl group with NaBH₄ yields cis-products exclusively, whereas trans-isomers show mixed stereochemistry .

Key Research Findings

Aplicaciones Científicas De Investigación

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the methylbenzoyl group can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic actions .

Comparación Con Compuestos Similares

cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of a methyl group.

cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness: cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group in the benzoyl moiety can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid group and a 4-methylbenzoyl substituent. Its structural formula can be represented as follows:

This structure is crucial for its interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

| Model | Dose (mg/kg) | Effect on Cytokines | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | 50 | Decreased TNF-α, IL-6 | |

| LPS-induced sepsis | 25 | Reduced inflammation markers |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could modulate the activity of receptors related to inflammation and apoptosis.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

Case Study 1: Antitumor Efficacy

A study conducted on xenograft models using MCF-7 cells demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment at a dose of 20 mg/kg.

Case Study 2: Inflammatory Response

In a rodent model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores, correlating with histological improvements in joint tissues. This suggests its potential utility in treating chronic inflammatory conditions.

Propiedades

IUPAC Name |

4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-5,12-13H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDLKJYEEFPOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223854, DTXSID901232001 | |

| Record name | trans-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-04-2, 735269-91-7 | |

| Record name | trans-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.